N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to the 3-carboxamide position of a coumarin scaffold.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-8-7-13(11-18(17)25-2)9-10-21-19(22)15-12-14-5-3-4-6-16(14)26-20(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEDCQSASLGAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-oxo-2H-chromene-3-carboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). The activated acid then reacts with 3,4-dimethoxyphenethylamine to form the desired amide bond.
Purification: The crude product is purified by recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or other substituted derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death). Additionally, its interaction with other cellular proteins can modulate various biological processes, making it a versatile compound for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues in the Coumarin Carboxamide Family
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : Replaces the 3,4-dimethoxy group with a single 4-methoxy substituent.
- Implications : Reduced steric bulk and altered electronic properties may decrease binding affinity in targets sensitive to methoxy group positioning. For example, in cholinesterase inhibition studies, bulkier substituents (e.g., 3,4-dimethoxy) often enhance interactions with hydrophobic enzyme pockets .
- Synthesis : Prepared via similar amide coupling methods, emphasizing reproducibility across analogs .
N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : The methoxy groups are at positions 2 and 4 on the phenyl ring instead of 3 and 3.
- Implications : Positional isomerism significantly impacts solubility and bioactivity. Predicted physical properties include a density of 1.337 g/cm³ and pKa of 10.73, suggesting moderate solubility in aqueous environments compared to the 3,4-dimethoxy analog .
N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : Incorporates an additional 6-methoxy group on the coumarin core.
- Implications : The extended methoxy substitution may enhance fluorescence properties or alter metabolic stability. Boiling point (630.8°C) and molar mass (355.34 g/mol) reflect increased hydrophobicity .
Non-Coumarin Analogs with Similar Substitutions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Difference : Replaces the coumarin scaffold with a benzamide group.
- Rip-B has a melting point of 90°C, indicating higher crystallinity compared to coumarin derivatives .
Natural Amides from Lycium chinense
- Examples: Grossamide, dihydrogrossamide, and other phenolic amides.
- Implications : Natural analogs often feature catechol (dihydroxyphenyl) groups instead of methoxy substituents. These compounds exhibit antioxidant activity but may lack the synthetic tunability of methoxy-substituted derivatives for targeted drug design .
Physicochemical and Crystallographic Insights
- Crystal Structure Analysis: The 3,4-dimethoxyphenethyl group in related compounds (e.g., azanium chloride derivatives) forms extensive hydrogen-bonding networks with water molecules, enhancing stability in solid-state formulations. Monoclinic crystal packing (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.229 Å, c = 10.222 Å highlights the role of methoxy groups in molecular organization .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Its molecular formula is C20H19NO5, indicating the presence of nitrogen and multiple oxygen functionalities, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in various therapeutic areas.
Structural Characteristics
The compound features a chromene core structure, characterized by a fused benzene and pyran ring. This structural arrangement is crucial for its biological activity, particularly in interactions with biological membranes and cellular components.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Chromene (fused benzene and pyran ring) |
| Functional Groups | Methoxy groups, carboxamide group |
| Molecular Formula | C20H19NO5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains due to its ability to disrupt cellular membranes. The presence of methoxy groups enhances the compound's lipophilicity, facilitating better penetration into bacterial cells.
Antioxidant Activity
This compound has also demonstrated potential antioxidant properties. It may act as a radical scavenger, which can protect cells from oxidative stress. The antioxidant activity is attributed to the electron-donating ability of the methoxy groups present in its structure.
Fluorescent Properties
This compound has been identified as a potent fluorescent probe for detecting metal ions, particularly copper(II) ions. Its selective fluorescence response makes it suitable for applications in chemical sensing and environmental monitoring.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial properties.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Cell Viability Assays : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase-3 pathways. This suggests potential applications in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism.
- Interaction with Membranes : Its structural components allow it to interact with lipid bilayers, disrupting membrane integrity.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells highlights its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
